2-Methylphenyl 4-fluorobenzenesulfonate
Description
2-Methylphenyl 4-fluorobenzenesulfonate is a sulfonate ester featuring a 4-fluorophenyl group linked to a 2-methylphenyl moiety via a sulfonyloxy bridge. These compounds are synthesized via nucleophilic substitution or esterification reactions, often characterized by single-crystal X-ray diffraction to confirm molecular geometry and intermolecular interactions .
Properties
Molecular Formula |
C13H11FO3S |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2-methylphenyl) 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C13H11FO3S/c1-10-4-2-3-5-13(10)17-18(15,16)12-8-6-11(14)7-9-12/h2-9H,1H3 |
InChI Key |
LDJHCHBXQQQIDW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC=CC=C1OS(=O)(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Key substituents influence reactivity and applications:
- 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate (): Incorporates a cyano group and fluorine, enhancing electron-withdrawing effects. This increases polarity and stability, favoring herbicidal activity .
- 2,3-Dicyano-4-[(4-methylphenylsulfonyl)oxy]phenyl 4-methylbenzenesulfonate (): Dual cyano groups further elevate electron deficiency, which may enhance reactivity in nucleophilic environments.
Table 1: Structural and Electronic Comparison
*Calculated based on analogous structures.
Physicochemical Properties
- Solubility: Fluorine and cyano substituents increase hydrophilicity. For instance, 2,3-Dicyano-4-[(4-methylphenylsulfonyl)oxy]phenyl 4-methylbenzenesulfonate () is likely more water-soluble than the target compound due to dual cyano groups.
- Thermal Stability : The trifluoroethyl group in ’s compound enhances resistance to thermal degradation compared to alkyl-substituted sulfonates .
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